beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-tricosanoylsphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-tricosanoylsphingosine: is a complex glycosphingolipid. Glycosphingolipids are a class of lipids that play crucial roles in cell membrane structure and cellular recognition processes. This particular compound consists of a sphingosine backbone linked to a fatty acid (tricosanoic acid) and a disaccharide composed of beta-D-galactose and beta-D-glucose.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-tricosanoylsphingosine typically involves multiple steps:
Synthesis of the sphingosine backbone: This can be achieved through the condensation of L-serine with palmitoyl-CoA, followed by reduction and acylation steps.
Attachment of the fatty acid: Tricosanoic acid is linked to the sphingosine backbone through an amide bond formation.
Glycosylation: The disaccharide unit (beta-D-galactose and beta-D-glucose) is attached to the sphingosine backbone via glycosidic bonds. This step often requires the use of glycosyl donors and acceptors under specific catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which can catalyze the formation of glycosidic bonds with high specificity and efficiency. The use of bioreactors and optimized fermentation conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar moieties.
Reduction: Reduction reactions can occur at the carbonyl groups present in the fatty acid chain.
Substitution: Nucleophilic substitution reactions can take place at the glycosidic linkages, leading to the formation of different glycosylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Glycosyl donors (e.g., glycosyl halides) and acceptors under acidic or basic conditions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified fatty acid chains.
Substitution: Various glycosylated derivatives with different sugar moieties.
Scientific Research Applications
Chemistry
In chemistry, beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-tricosanoylsphingosine is used as a model compound to study glycosylation reactions and the synthesis of complex glycosphingolipids.
Biology
In biological research, this compound is studied for its role in cell membrane structure and function. It is also used to investigate cellular recognition processes and signal transduction pathways.
Medicine
In medicine, beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-tricosanoylsphingosine is explored for its potential therapeutic applications, including its role in modulating immune responses and its potential as a biomarker for certain diseases.
Industry
In the industrial sector, this compound is used in the production of specialized biomaterials and as an additive in cosmetic formulations due to its unique structural properties.
Mechanism of Action
The mechanism of action of beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-tricosanoylsphingosine involves its interaction with specific cell membrane receptors and enzymes. The compound can modulate signal transduction pathways by altering the lipid composition of the cell membrane, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-palmitoylsphingosine
- beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-stearoylsphingosine
Uniqueness
The uniqueness of beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-tricosanoylsphingosine lies in its specific fatty acid chain (tricosanoic acid), which imparts distinct biophysical properties to the compound. This structural variation can influence its interaction with cellular components and its overall biological activity.
Properties
Molecular Formula |
C53H101NO13 |
---|---|
Molecular Weight |
960.4 g/mol |
IUPAC Name |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tricosanamide |
InChI |
InChI=1S/C53H101NO13/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-45(58)54-41(42(57)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2)40-64-52-50(63)48(61)51(44(39-56)66-52)67-53-49(62)47(60)46(59)43(38-55)65-53/h34,36,41-44,46-53,55-57,59-63H,3-33,35,37-40H2,1-2H3,(H,54,58)/b36-34+/t41-,42+,43+,44+,46-,47-,48+,49+,50+,51+,52+,53-/m0/s1 |
InChI Key |
JMIBHWXICSSLDW-YNNRPXNKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.